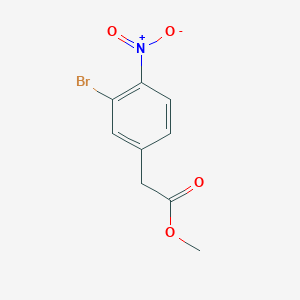

Methyl 2-(3-bromo-4-nitrophenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(3-bromo-4-nitrophenyl)acetate is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-(3-bromo-4-nitrophenyl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. It participates in various reactions such as:

- Electrophilic Aromatic Substitution : The electron-withdrawing nitro group enhances the compound's reactivity towards nucleophiles, making it valuable for synthesizing derivatives.

- Nucleophilic Substitution Reactions : The bromine atom can be substituted with other functional groups, allowing the formation of diverse compounds.

Medicinal Chemistry

The compound has shown potential in medicinal applications due to its biological activities:

- Anticancer Activity : Studies indicate that similar nitro-substituted compounds can inhibit cancer cell proliferation. For instance, research published in MDPI highlighted that these compounds could induce apoptosis in colorectal cancer cells, showcasing their therapeutic potential .

- Antimicrobial Properties : Investigations have demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents .

Biochemical Studies

This compound is utilized in biochemical research to study enzyme interactions:

- Enzyme Inhibition : The compound interacts with esterases and lipases, leading to the hydrolysis of the ester bond and the formation of 4-nitrophenol, which is a chromogenic indicator used in enzymatic assays .

- Cell Signaling Modulation : It influences signaling pathways by interacting with proteins and transcription factors, affecting gene expression and cellular metabolism .

Case Study 1: Anticancer Potential

A study focused on the anticancer properties of nitro-substituted phenolic compounds revealed that this compound could effectively inhibit colorectal cancer cell growth by inducing apoptosis. The study reported an IC50 value indicating effective concentrations for therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against bacterial strains such as E. coli and Staphylococcus aureus. Results showed significant antibacterial activity, suggesting its potential as a candidate for developing new antimicrobial drugs .

Propiedades

Número CAS |

185200-33-3 |

|---|---|

Fórmula molecular |

C9H8BrNO4 |

Peso molecular |

274.07 g/mol |

Nombre IUPAC |

methyl 2-(3-bromo-4-nitrophenyl)acetate |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3 |

Clave InChI |

YRVHCAKUFXGWNU-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])Br |

SMILES canónico |

COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])Br |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.